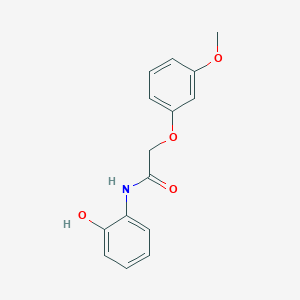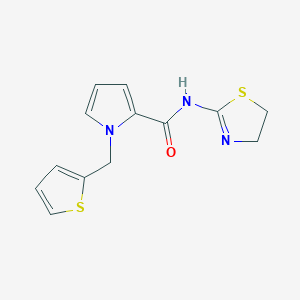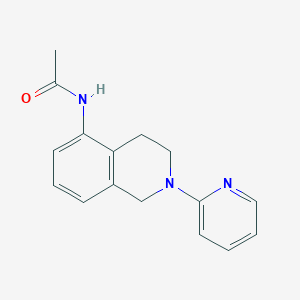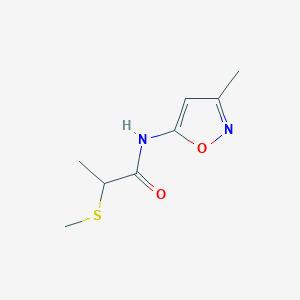
4-(4-chlorobenzoyl)-N-methylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorobenzoyl)-N-methylpiperidine-1-carboxamide, also known as Cbz-piperidine, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of piperidine derivatives and exhibits various biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects.
Wirkmechanismus
The exact mechanism of action of 4-(4-chlorobenzoyl)-N-methylpiperidine-1-carboxamidene is not fully understood. However, it has been proposed that it exerts its biological effects through the modulation of the activity of certain neurotransmitters in the central nervous system, including serotonin and dopamine. 4-(4-chlorobenzoyl)-N-methylpiperidine-1-carboxamidene has also been shown to interact with voltage-gated sodium channels, which play a crucial role in the transmission of pain signals.
Biochemical and Physiological Effects:
4-(4-chlorobenzoyl)-N-methylpiperidine-1-carboxamidene has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. Additionally, 4-(4-chlorobenzoyl)-N-methylpiperidine-1-carboxamidene has been found to modulate the activity of certain enzymes involved in the inflammatory process, such as cyclooxygenase-2.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(4-chlorobenzoyl)-N-methylpiperidine-1-carboxamidene in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. Additionally, 4-(4-chlorobenzoyl)-N-methylpiperidine-1-carboxamidene exhibits potent biological activity, making it a valuable tool for studying the mechanisms underlying pain and inflammation. However, one of the limitations of using 4-(4-chlorobenzoyl)-N-methylpiperidine-1-carboxamidene is its potential toxicity, which needs to be carefully considered when designing experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-(4-chlorobenzoyl)-N-methylpiperidine-1-carboxamidene. One potential direction is to investigate its potential use in the treatment of neuropathic pain, a type of chronic pain that is difficult to manage with currently available medications. Another direction is to explore the potential of 4-(4-chlorobenzoyl)-N-methylpiperidine-1-carboxamidene as a lead compound for the development of novel anti-inflammatory drugs. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-(4-chlorobenzoyl)-N-methylpiperidine-1-carboxamidene and to identify its potential side effects and toxicity.
Synthesemethoden
The synthesis of 4-(4-chlorobenzoyl)-N-methylpiperidine-1-carboxamidene involves the reaction of 4-chlorobenzoyl chloride with N-methylpiperidine-1-carboxamide in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white crystalline solid with a melting point of 143-145°C.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorobenzoyl)-N-methylpiperidine-1-carboxamidene has been extensively studied for its potential therapeutic applications. It has been reported to exhibit analgesic effects in animal models of pain, making it a promising candidate for the development of novel pain medications. Additionally, 4-(4-chlorobenzoyl)-N-methylpiperidine-1-carboxamidene has shown anti-inflammatory effects in animal models of inflammation, suggesting its potential use in the treatment of inflammatory disorders such as arthritis.
Eigenschaften
IUPAC Name |
4-(4-chlorobenzoyl)-N-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-16-14(19)17-8-6-11(7-9-17)13(18)10-2-4-12(15)5-3-10/h2-5,11H,6-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDYAILDRMLKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]benzamide](/img/structure/B7530180.png)
![3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide](/img/structure/B7530200.png)






![2-[(3,4-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530234.png)
![[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B7530242.png)
![2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530250.png)


![5-bromo-2-methyl-N-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7530290.png)